molecular formula C30H38ClN3O14 B2693352 (E)-But-2-enedioic acid;5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 2138835-25-1

(E)-But-2-enedioic acid;5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B2693352
CAS RN: 2138835-25-1
M. Wt: 700.09
InChI Key: HLWMQZCTASWNRH-LVEZLNDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-But-2-enedioic acid;5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C30H38ClN3O14 and its molecular weight is 700.09. The purity is usually 95%.
BenchChem offers high-quality (E)-But-2-enedioic acid;5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-But-2-enedioic acid;5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis A foundational aspect of research on this compound involves its synthesis and the exploration of its chemical structure. Investigations into chiral bridged macrocyclic 1,4-dihydropyridines, which share structural similarities with the compound , highlight the potential for enantioselective reductions of activated carbonyl compounds. These studies provide insights into the synthesis pathways and structural effects crucial for developing compounds with specific chemical and biological properties. Such compounds are synthesized from pyridine-3-5-dicarboxylic acid and undergo various reactions to form complex structures with potential applications in chemical synthesis and materials science (Talma et al., 1985).

Luminescence Sensing and Pesticide Removal Research on metal-organic frameworks (MOFs) incorporating thiophene-functionalized dicarboxylate demonstrates the compound's potential in environmental sensing and remediation. These MOFs exhibit selective and sensitive luminescent sensing capabilities for detecting environmental contaminants such as Hg(II), Cu(II), and Cr(VI), along with pesticide removal capabilities. This application signifies the compound's utility in developing new materials for environmental monitoring and pollution control efforts (Zhao et al., 2017).

Antioxidant Properties and Biological Evaluation Further research delves into the biological evaluation of dihydropyridine analogs, emphasizing their potential as potent antioxidants. These studies involve synthesizing and characterizing novel derivatives and assessing their antioxidant, metal chelating activities, and potential therapeutic applications in treating oxidative stress-associated diseases. The findings suggest the compound's significance in developing new therapeutic agents with antioxidant properties (Sudhana & Pradeepkiran, 2019).

properties

IUPAC Name

(E)-but-2-enedioic acid;5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN3O6.2C4H4O4/c1-3-32-22(28)20-17(13-31-11-9-25)26-16(12-30-10-8-24)19(21(27)29-2)18(20)14-6-4-5-7-15(14)23;2*5-3(6)1-2-4(7)8/h4-7,18,26H,3,8-13,24-25H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWMQZCTASWNRH-LVEZLNDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN3O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-But-2-enedioic acid;5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

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